Ethyl (12S,13aS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate
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Overview
Description
(+)-(14beta)-Dihydrovinpocetine is a synthetic derivative of the vinca alkaloid vincamine, which is isolated from the lesser periwinkle plant. This compound is known for its neuroprotective and cerebral blood-flow enhancing properties. It has been investigated for its potential in treating cerebrovascular disorders and age-related memory impairment.
Preparation Methods
The synthesis of (+)-(14beta)-Dihydrovinpocetine involves several steps, starting from vincamine. The key steps include:
Reduction: Vincamine undergoes reduction to form the intermediate compound.
Esterification: The intermediate is then esterified to produce (+)-(14beta)-Dihydrovinpocetine.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity. The reaction conditions often include specific catalysts and solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
(+)-(14beta)-Dihydrovinpocetine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can further modify the compound to produce different analogs.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(+)-(14beta)-Dihydrovinpocetine has a wide range of scientific research applications:
Chemistry: It is used as a reference material in synthetic chemistry and stable isotope labeling.
Biology: The compound is studied for its neuroprotective effects and its ability to enhance cerebral blood flow.
Medicine: It has been investigated for treating cerebrovascular disorders, epilepsy, and age-related memory impairment.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
The mechanism of action of (+)-(14beta)-Dihydrovinpocetine involves several molecular targets and pathways:
Neuroprotection: It enhances cerebral blood flow and protects neurons from ischemic damage.
Molecular Targets: The compound interacts with voltage-gated sodium channels and inhibits phosphodiesterase type 1, leading to increased cyclic GMP levels.
Pathways: It modulates neurotransmitter release and improves mitochondrial function, contributing to its neuroprotective effects.
Comparison with Similar Compounds
(+)-(14beta)-Dihydrovinpocetine is unique compared to other similar compounds due to its specific neuroprotective properties and its ability to enhance cerebral blood flow. Similar compounds include:
Properties
Molecular Formula |
C22H28N2O2 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
ethyl (15S,17S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate |
InChI |
InChI=1S/C22H28N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,16,18H,3-4,7,10-14H2,1-2H3/t16?,18-,22-/m0/s1 |
InChI Key |
TZSGGKONUUEADB-OGOMYWKWSA-N |
Isomeric SMILES |
CC[C@@]12CCCN3C1=C4C(CC3)C5=CC=CC=C5N4[C@@H](C2)C(=O)OCC |
Canonical SMILES |
CCC12CCCN3C1=C4C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC |
Origin of Product |
United States |
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